molecular formula C27H26N4O3S B11256768 4-phenoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

4-phenoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11256768
M. Wt: 486.6 g/mol
InChI Key: NOSHRQLYKJJMNL-UHFFFAOYSA-N
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Description

4-PHENOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of phenoxy, piperidinyl, pyridazinyl, and sulfonamide groups. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyridazinyl and piperidinyl rings, followed by the introduction of the phenoxy and sulfonamide groups. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-PHENOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of nitro groups can yield amines .

Mechanism of Action

The mechanism of action of 4-PHENOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, it may interact with DNA or proteins in cancer cells, leading to cell death or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-PHENOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE: shares structural similarities with other pyridazinone derivatives, such as:

Uniqueness

The uniqueness of 4-PHENOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE lies in its combination of multiple pharmacophores within a single molecule, which may result in synergistic effects and enhanced biological activity . This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H26N4O3S

Molecular Weight

486.6 g/mol

IUPAC Name

4-phenoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C27H26N4O3S/c32-35(33,25-14-12-24(13-15-25)34-23-10-3-1-4-11-23)30-22-9-7-8-21(20-22)26-16-17-27(29-28-26)31-18-5-2-6-19-31/h1,3-4,7-17,20,30H,2,5-6,18-19H2

InChI Key

NOSHRQLYKJJMNL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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